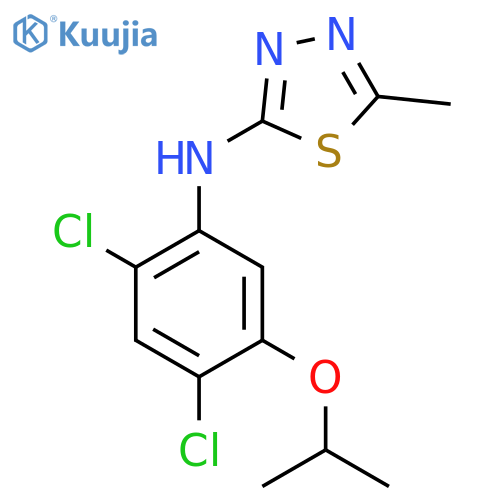Cas no 400087-05-0 (N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine)

400087-05-0 structure
商品名:N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 400087-05-0
- AKOS005098323
- 7L-341S
- N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- N-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- Oprea1_386995
- N-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-5-methyl-1,3,4-thiadiazol-2-amine
-
- インチ: 1S/C12H13Cl2N3OS/c1-6(2)18-11-5-10(8(13)4-9(11)14)15-12-17-16-7(3)19-12/h4-6H,1-3H3,(H,15,17)
- InChIKey: VIXNLUYUQBYWRC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C=C1OC(C)C)NC1=NN=C(C)S1)Cl
計算された属性
- せいみつぶんしりょう: 317.0156386g/mol
- どういたいしつりょう: 317.0156386g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 75.3Ų
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674766-50mg |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
400087-05-0 | 98% | 50mg |
¥1533.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674766-100mg |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
400087-05-0 | 98% | 100mg |
¥1755.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674766-1mg |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
400087-05-0 | 98% | 1mg |
¥445.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674766-20mg |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
400087-05-0 | 98% | 20mg |
¥1303.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674766-25mg |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
400087-05-0 | 98% | 25mg |
¥1228.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674766-5mg |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
400087-05-0 | 98% | 5mg |
¥591.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674766-2mg |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
400087-05-0 | 98% | 2mg |
¥588.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674766-10mg |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
400087-05-0 | 98% | 10mg |
¥756.00 | 2024-05-15 |
N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
400087-05-0 (N-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine) 関連製品
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
